molecular formula C22H15ClK2N5NaO12S4 B14468391 2,7-Naphthalenedisulfonic acid, 5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt CAS No. 72639-36-2

2,7-Naphthalenedisulfonic acid, 5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt

Cat. No.: B14468391
CAS No.: 72639-36-2
M. Wt: 806.3 g/mol
InChI Key: SHIQHPNSCAWLFG-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 5-((5-chloro-6-methyl-2-(methylsulfonyl)-4-pyrimidinyl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt is a complex organic compound It is characterized by its multiple functional groups, including sulfonic acid, chloro, methylsulfonyl, pyrimidinyl, hydroxy, and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions The azo group is then introduced via a diazotization reaction, followed by coupling with a suitable aromatic compound

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the azo group would yield amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: May be used in biochemical assays and as a probe for studying enzyme activity.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalenedisulfonic acid cores but different substituents.

    Azo compounds: Compounds containing the azo group (-N=N-) with different aromatic or aliphatic substituents.

    Pyrimidinyl compounds: Compounds containing the pyrimidinyl group with various functional groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonic acid and azo groups makes it particularly useful in dye chemistry, while the pyrimidinyl group may enhance its biological activity.

Properties

CAS No.

72639-36-2

Molecular Formula

C22H15ClK2N5NaO12S4

Molecular Weight

806.3 g/mol

IUPAC Name

dipotassium;sodium;5-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C22H18ClN5O12S4.2K.Na/c1-10-18(23)21(26-22(24-10)41(2,30)31)25-14-9-12(42(32,33)34)7-11-8-16(44(38,39)40)19(20(29)17(11)14)28-27-13-5-3-4-6-15(13)43(35,36)37;;;/h3-9,29H,1-2H3,(H,24,25,26)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3

InChI Key

SHIQHPNSCAWLFG-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[K+].[K+]

Origin of Product

United States

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